N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide
Description
N-{2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a synthetic small molecule characterized by a 1-methylindole-3-carboxamide core linked via an ethylamine spacer to a 1,3-benzodioxole-5-carbonyl moiety. This compound integrates two pharmacologically relevant motifs:
- Indole-3-carboxamide: A scaffold frequently utilized in drug discovery due to its bioisosteric properties and interactions with aromatic receptors.
- 1,3-Benzodioxole: A bicyclic ether known to enhance metabolic stability and modulate pharmacokinetic profiles .
The molecular formula is C₂₀H₂₀N₃O₄ (MW: 378.39 g/mol), with key functional groups including a carboxamide, benzodioxolyl carbonyl, and ethylamine linker. Structural confirmation of similar compounds often employs X-ray crystallography, as demonstrated in studies of benzodioxol-containing analogs .
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-23-11-15(14-4-2-3-5-16(14)23)20(25)22-9-8-21-19(24)13-6-7-17-18(10-13)27-12-26-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
CTDCUWUIZZYDHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-indole-3-carboxylic Acid
-
Starting Material : Indole-3-carboxylic acid is methylated at the N1 position using methyl iodide (CH₃I) in the presence of a base (e.g., NaH) in anhydrous DMF.
-
Conditions : Reaction proceeds at 0°C to room temperature for 6–12 hours.
-
Yield : ~85–90% after recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Reactants | Indole-3-carboxylic acid, CH₃I |
| Base | NaH |
| Solvent | DMF |
| Temperature | 0°C → RT |
| Characterization | ¹H NMR (DMSO-d₆): δ 3.85 (s, 3H, N–CH₃), 7.2–8.1 (m, aromatic) |
Synthesis of 1,3-Benzodioxole-5-carbonyl Chloride
-
Starting Material : Piperonal (1,3-benzodioxole-5-carbaldehyde) is oxidized to 1,3-benzodioxole-5-carboxylic acid using KMnO₄ in acidic conditions.
-
Chlorination : The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours).
-
Yield : ~95% (crude), used directly without purification.
Key Data :
| Parameter | Value |
|---|---|
| Oxidizing Agent | KMnO₄, H₂SO₄ |
| Chlorinating Agent | SOCl₂ |
| Solvent | Toluene |
| Temperature | 70°C (reflux) |
Protection of Ethylenediamine
Procedure (adapted from):
To avoid undesired di-amide formation, one amine group in ethylenediamine is protected using tert-butoxycarbonyl (Boc):
-
Reaction : Ethylenediamine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C.
-
Conditions : Stir for 2 hours, followed by aqueous workup.
-
Yield : ~80% (mono-Boc-protected ethylenediamine).
Key Data :
| Parameter | Value |
|---|---|
| Protecting Agent | Boc₂O |
| Solvent | DCM |
| Base | Triethylamine |
Coupling of 1,3-Benzodioxole-5-carbonyl Chloride to Protected Ethylenediamine
-
Activation : 1,3-Benzodioxole-5-carbonyl chloride (1.2 equiv) is added to mono-Boc-ethylenediamine (1.0 equiv) in DCM.
-
Base : Triethylamine (2.5 equiv) is used to scavenge HCl.
-
Conditions : Stir at room temperature for 4 hours.
-
Yield : ~88% after silica gel chromatography (EtOAc/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Agent | None (direct acyl chloride reaction) |
| Solvent | DCM |
| Characterization | ¹³C NMR (CDCl₃): δ 167.2 (C=O), 101.5 (O–CH₂–O) |
Deprotection of Boc Group
-
Reagent : Trifluoroacetic acid (TFA) in DCM (1:1 v/v).
-
Conditions : Stir at room temperature for 1 hour.
-
Yield : Quantitative (crude), used directly in the next step.
Coupling of 1-Methyl-1H-indole-3-carboxylic Acid to Deprotected Amine
-
Activation : 1-Methyl-1H-indole-3-carboxylic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DMF.
-
Coupling : Deprotected amine (1.0 equiv) is added, followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
Conditions : Stir at room temperature for 12 hours.
-
Yield : ~75–82% after reverse-phase HPLC purification.
Optimization Insights :
-
Ultrasonic irradiation (as in) reduces reaction time to 3 hours with a 10% yield increase.
-
Purity : >98% (HPLC, C18 column, MeCN/H₂O gradient).
Comparative Analysis of Methodologies
Challenges and Solutions
-
Regioselectivity : Boc protection ensures mono-acylation of ethylenediamine.
-
Side Reactions : Over-activation of carboxylic acids is mitigated by using HOBt.
-
Purification : Reverse-phase HPLC resolves closely related impurities (e.g., di-amide byproducts).
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated derivatives with substituted halogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
Table 1: Molecular Features of Selected Compounds
Key Observations:
- Indole Position : The target compound’s indole-3-carboxamide differs from analogs with indole-2 or -5 substitutions (e.g., compound 35c ), which may alter receptor binding or solubility.
- Benzodioxol vs.
- Linker Flexibility : The ethylamine linker in the target compound provides conformational flexibility compared to rigid phenethyl groups in 35c, affecting target engagement .
Biological Activity
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide (CAS Number: 951969-15-6) is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula for this compound is C₁₉H₁₇N₃O₄, with a molecular weight of 351.4 g/mol. The structure features an indole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₃O₄ |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 951969-15-6 |
Antitumor Activity
Recent studies have indicated that compounds with indole structures exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that this compound effectively induces apoptosis in hepatocellular carcinoma cells, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been investigated. Indole derivatives are known to modulate inflammatory pathways, and preliminary data suggest that this compound may inhibit pro-inflammatory cytokines in cellular models.
The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with cancer cell survival and inflammation. Specifically, it may interfere with the NF-kB signaling pathway, which plays a crucial role in regulating immune responses and cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of indole derivatives. Modifications to the benzodioxole moiety and the indole structure can significantly influence potency and selectivity. For instance, variations in substituents on the benzodioxole ring can enhance binding affinity to target proteins involved in tumor growth and inflammation.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of several indole derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in hepatocellular carcinoma cell lines, with IC50 values comparable to established chemotherapeutics.
Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings showed a marked reduction in TNF-alpha and IL-6 levels upon treatment with this compound, highlighting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide, and what challenges arise during its purification?
- Answer : Synthesis typically involves multi-step reactions, starting with the activation of the 1,3-benzodioxole-5-carboxylic acid using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or HATU to form an amide bond with the ethylenediamine-linked indole scaffold. Key challenges include avoiding side reactions (e.g., over-alkylation of the indole nitrogen) and ensuring regioselectivity. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from DMF/ethanol mixtures to achieve >95% purity. NMR and HPLC-MS are critical for validating structural integrity .
Q. Which functional groups in this compound are most reactive, and how do they influence stability under varying pH conditions?
- Answer : The 1,3-benzodioxole ring is susceptible to oxidative cleavage under strongly acidic conditions, while the indole NH group may undergo protonation in acidic media, altering solubility. The amide bond is prone to hydrolysis in extreme pH, requiring storage in neutral buffers. Stability studies recommend maintaining pH 6–8 for aqueous solutions and avoiding prolonged exposure to light due to the aromatic indole system .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antiviral vs. anticancer effects) for this compound?
- Answer : Discrepancies often arise from assay-specific variables (e.g., cell line selection, concentration ranges). To address this:
- Dose-response profiling : Test across a wider concentration range (nM to µM) to identify biphasic effects.
- Target validation : Use CRISPR/Cas9 knockout models to confirm involvement of suspected targets (e.g., kinases or GPCRs).
- Metabolic stability assays : Assess hepatic microsomal degradation to rule out metabolite-driven artifacts .
Q. What computational strategies are effective in predicting the compound’s binding affinity to cannabinoid (CB1) or nicotinic acetylcholine (nAChR) receptors?
- Answer : Molecular docking with AutoDock Vina or Schrödinger Suite, using cryo-EM-derived receptor structures (e.g., CB1 PDB: 5TGZ), can prioritize targets. Free energy perturbation (FEP) calculations refine binding mode predictions. Pair these with molecular dynamics (MD) simulations (NAMD/GROMACS) to evaluate binding site water displacement and conformational stability .
Q. How does structural modification of the indole or benzodioxole moieties impact potency in Mycobacterium tuberculosis growth inhibition?
- Answer : SAR studies show:
- Indole substitutions : 5-Chloro or 5-fluoro groups enhance membrane permeability (logP >3), critical for mycobacterial uptake.
- Benzodioxole modifications : Replacing the methylenedioxy group with methoxy reduces off-target effects in mammalian cells.
- Amide linker optimization : Ethylene spacers (vs. methyl) improve flexibility, enabling better target engagement (IC50 reduction from 12 µM to 1.7 µM) .
Methodological Considerations
Q. What analytical techniques are essential for characterizing synthetic intermediates and detecting byproducts?
- Answer :
- LC-MS/MS : Quantifies intermediates and detects low-abundance byproducts (e.g., diastereomers).
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in the indole and benzodioxole regions.
- X-ray crystallography : Confirms absolute configuration of chiral centers, critical for mechanistic studies .
Q. How can researchers optimize reaction yields in large-scale synthesis while minimizing toxic solvent use?
- Answer : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or 2-methyl-THF for amide coupling steps. Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 12 hr) and improve yields by 15–20%. Catalytic systems like Pd/C or enzymes (lipases) can reduce waste in deprotection steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
